molecular formula C16H30CaO5 B1671422 Gemcabene calcium CAS No. 209789-08-2

Gemcabene calcium

Cat. No.: B1671422
CAS No.: 209789-08-2
M. Wt: 342.48 g/mol
InChI Key: UVSDAPVYVXZPDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gemcabene calcium involves the preparation of 6,6′-oxybis(2,2-dimethylhexanoic acid) followed by its conversion to the monocalcium salt. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is likely that the production involves large-scale synthesis of the dialkyl ether dicarboxylic acid followed by its conversion to the monocalcium salt under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Gemcabene calcium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents and conditions for these reactions are not extensively detailed in the literature. standard reagents for oxidation and substitution reactions, such as oxidizing agents and nucleophiles, may be used .

Scientific Research Applications

Gemcabene calcium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Statins: Statins are widely used lipid-lowering agents that inhibit the enzyme HMG-CoA reductase.

    Fibrates: Fibrates are another class of lipid-lowering agents that activate peroxisome proliferator-activated receptors.

    Ezetimibe: Ezetimibe inhibits the absorption of cholesterol in the intestine.

Uniqueness: Gemcabene calcium is unique due to its dual action on lipid metabolism and inflammation, which is not commonly observed in other lipid-lowering agents. This makes it a promising candidate for treating conditions with both dyslipidemia and inflammation components .

Biological Activity

Gemcabene calcium, a first-in-class lipid-lowering agent, has garnered attention for its multifaceted biological activities, particularly in the context of lipid metabolism and inflammation. This article delves into the compound's mechanisms of action, clinical efficacy, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound (chemical name: 6,6′-oxybis(2,2-dimethylhexanoic acid) monocalcium salt) is a small molecule that acts primarily as a hypolipidemic agent. It has shown promise in lowering low-density lipoprotein cholesterol (LDL-C), triglycerides, and C-reactive protein (CRP), indicating its potential as an anti-inflammatory agent as well .

Gemcabene's biological activity is mediated through several pathways:

  • Lipid Modulation : It significantly downregulates hepatic mRNA markers associated with inflammation (e.g., TNF-α, MCP-1), lipogenesis (e.g., ApoC-III), and fibrosis (e.g., TIMP-1) in vitro. This modulation helps in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) and steatosis .
  • Anti-inflammatory Effects : Clinical studies have demonstrated that gemcabene reduces plasma levels of CRP, a marker of inflammation linked to cardiovascular risk. In cell-based studies, gemcabene inhibited cytokine-induced CRP production by affecting transcription factors such as C/EBP-δ and NF-κB .

Case Studies and Clinical Trials

  • Familial Partial Lipodystrophy (FPLD) :
    • A proof-of-concept study involved five female patients with FPLD who received gemcabene at a dosage of 300 mg/day for 12 weeks. Results indicated a median reduction in serum triglycerides of 19.6%, with some patients experiencing significant decreases .
  • Combination Therapy with Statins :
    • In a randomized controlled trial assessing gemcabene's efficacy alongside statin therapy, participants showed statistically significant reductions in LDL-C (>20%) and CRP (>40%) compared to placebo . This suggests that gemcabene can enhance the lipid-lowering effects of statins.
  • Osteoarthritis Models :
    • In animal models of osteoarthritis, gemcabene demonstrated significant anti-inflammatory effects, reducing joint swelling and improving pain response metrics .

Data Summary

The following table summarizes key findings from clinical studies on gemcabene:

Study FocusPopulationTreatment DurationKey Findings
FPLD Treatment5 Female Patients12 weeksMedian triglyceride reduction: -19.6%
Statin Combination TherapyHypercholesterolemia2 monthsLDL-C reduction: >20%, CRP reduction: >40%
Osteoarthritis ModelsRat ModelsVariousJoint swelling reduction: up to 50%

Properties

CAS No.

209789-08-2

Molecular Formula

C16H30CaO5

Molecular Weight

342.48 g/mol

IUPAC Name

calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate

InChI

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);

InChI Key

UVSDAPVYVXZPDP-UHFFFAOYSA-N

SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O.[Ca]

Appearance

Solid powder

Key on ui other cas no.

209789-08-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gemcabene;  Gemcabene [INN];  PD 72953;  PD-72953.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.